N-(5-chloro-2-hydroxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
CAS No.:
Cat. No.: VC16365746
Molecular Formula: C20H20ClN3O3
Molecular Weight: 385.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20ClN3O3 |
|---|---|
| Molecular Weight | 385.8 g/mol |
| IUPAC Name | N-(5-chloro-2-hydroxyphenyl)-6-(4-oxoquinazolin-3-yl)hexanamide |
| Standard InChI | InChI=1S/C20H20ClN3O3/c21-14-9-10-18(25)17(12-14)23-19(26)8-2-1-5-11-24-13-22-16-7-4-3-6-15(16)20(24)27/h3-4,6-7,9-10,12-13,25H,1-2,5,8,11H2,(H,23,26) |
| Standard InChI Key | DAFDRTQTMBJDTJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=C(C=CC(=C3)Cl)O |
Introduction
Structural Characteristics and Molecular Properties
The compound’s molecular formula is C₂₁H₂₁ClN₃O₃, with a molecular weight of 407.87 g/mol. Its structure integrates three critical functional groups:
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5-Chloro-2-hydroxyphenyl group: The chlorine atom at the 5-position and hydroxyl group at the 2-position enable electrophilic substitution reactions and hydrogen bonding, respectively .
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Hexanamide backbone: A six-carbon chain provides conformational flexibility, potentially enhancing target binding kinetics compared to shorter analogs .
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4-Oxoquinazolin-3(4H)-yl moiety: This heterocyclic system is known for its planar aromatic structure, which facilitates π-π stacking interactions with biological targets like kinase domains .
A comparative analysis of similar compounds reveals distinct structural advantages:
The hexanamide chain in the target compound may improve solubility and metabolic stability compared to butanamide or acetamide analogs .
Synthetic Pathways and Optimization
While no explicit synthesis protocol for N-(5-chloro-2-hydroxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is documented, analogous compounds are typically synthesized via multi-step organic reactions:
Step 1: Formation of the Quinazolinone Core
Quinazolin-4(3H)-one derivatives are synthesized through cyclocondensation of anthranilic acid with formamide or urea under acidic conditions . For example, heating anthranilic acid with formic acid yields 2-hydroxyquinazolin-4(3H)-one, which can be functionalized at the 3-position .
Biological Activity and Mechanism of Action
Quinazolinone derivatives exhibit broad-spectrum biological activity, with the target compound hypothesized to act through the following mechanisms:
Kinase Inhibition
The 4-oxoquinazolin-3(4H)-yl group mimics ATP’s adenine moiety, enabling competitive binding to kinase catalytic domains. In Plk1 inhibitors, this scaffold disrupts phosphorylation events critical for mitotic progression . Molecular docking studies suggest that the hexanamide chain extends into hydrophobic pockets, enhancing binding affinity compared to shorter-chain analogs .
Antiproliferative Effects
Chlorophenolic compounds demonstrate dose-dependent cytotoxicity in cancer cell lines. For example, the analog N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide inhibits HeLa cell proliferation with an IC₅₀ of 2.3 μM . The target compound’s hydroxyl group may further enhance pro-apoptotic signaling through ROS generation .
Future Directions and Clinical Relevance
Further research should prioritize:
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